molecular formula C13H12N2O3S B14071557 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B14071557
M. Wt: 276.31 g/mol
InChI Key: AWXCFZRHPUBHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound with significant potential in various scientific fields. It is a derivative of isoindoline and piperidine, featuring a mercapto group, which contributes to its unique chemical properties. This compound is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through several methods. One common approach involves the reaction of isoindoline derivatives with piperidine-2,6-dione under specific conditions. For instance, the use of isoindoline, piperidine, and mercapto reagents in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to modify the isoindoline or piperidine rings.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or disulfides, while reduction can lead to modified isoindoline or piperidine derivatives .

Scientific Research Applications

3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3. This results in the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its mercapto group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds like lenalidomide and pomalidomide, which lack this functional group .

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

3-(3-oxo-7-sulfanyl-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H12N2O3S/c16-11-5-4-9(12(17)14-11)15-6-8-7(13(15)18)2-1-3-10(8)19/h1-3,9,19H,4-6H2,(H,14,16,17)

InChI Key

AWXCFZRHPUBHBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.